molecular formula C20H15Cl2N3O2 B3589113 [3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

Cat. No.: B3589113
M. Wt: 400.3 g/mol
InChI Key: JCJVKOMWHQRYJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE is a complex organic compound that features both isoxazole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved by reacting 2,6-dichlorobenzonitrile with acetone in the presence of a base to form 3-(2,6-dichlorophenyl)-5-methylisoxazole.

    Formation of the Benzimidazole Ring: This involves the reaction of o-phenylenediamine with 5,6-dimethyl-1H-benzimidazole-2-thiol under acidic conditions.

    Coupling Reaction: The final step involves coupling the isoxazole and benzimidazole intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring.

    Substitution: Both the isoxazole and benzimidazole rings can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may yield isoxazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound’s isoxazole and benzimidazole moieties are known for their antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound may be explored for their potential as drugs targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the isoxazole and benzimidazole rings.

Mechanism of Action

The mechanism of action of 3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes involved in oxidative stress pathways, while the benzimidazole ring can bind to DNA or proteins, affecting their function. These interactions can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(2,6-Dichlorophenyl)-5-methylisoxazole: Similar in structure but lacks the benzimidazole moiety.

    5,6-Dimethyl-1H-benzimidazole: Contains the benzimidazole ring but lacks the isoxazole moiety.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(5,6-dimethylbenzimidazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2/c1-10-7-15-16(8-11(10)2)25(9-23-15)20(26)17-12(3)27-24-19(17)18-13(21)5-4-6-14(18)22/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJVKOMWHQRYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Reactant of Route 4
[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Reactant of Route 5
[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE
Reactant of Route 6
[3-(2,6-DICHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL](5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.